2,6-Difluoro-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHVYSAINQRZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380821 | |
| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123843-65-2 | |
| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Reaction Pathways
Classical and Established Synthetic Routes
These well-documented methods provide reliable pathways to the target compound.
A straightforward method for preparing 2,6-Difluoro-4-methoxybenzoic acid involves the hydrolysis of its corresponding acid chloride, 2,6-Difluoro-4-methoxybenzoyl chloride. This reaction is typically carried out by reacting the acid chloride with water. The presence of a suitable base can also facilitate this conversion. The starting material, 2,6-Difluoro-4-methoxybenzoyl chloride, can be synthesized by reacting this compound with a chlorinating agent like oxalyl chloride or thionyl chloride.
Reaction Scheme: C₈H₅ClF₂O₂ (2,6-Difluoro-4-methoxybenzoyl chloride) + H₂O → C₈H₆F₂O₃ (this compound) + HCl
Another established route involves the formation of an ester intermediate, which is then hydrolyzed to yield the final acid. This two-step process begins with the esterification of this compound, for instance, with methanol (B129727) to form methyl 2,6-difluoro-4-methoxybenzoate. The subsequent hydrolysis of this ester, typically under acidic or basic conditions, yields this compound.
Reaction Scheme:
C₈H₆F₂O₃ (this compound) + CH₃OH (Methanol) ⇌ C₉H₈F₂O₃ (Methyl 2,6-difluoro-4-methoxybenzoate) + H₂O
C₉H₈F₂O₃ (Methyl 2,6-difluoro-4-methoxybenzoate) + H₂O → C₈H₆F₂O₃ (this compound) + CH₃OH (Methanol)
A multi-step synthesis starting from 3,4,5-trifluoronitrobenzene provides an alternative pathway. sigmaaldrich.com This route involves a series of transformations including methoxylation, nitro group reduction, bromination, and deamination.
The initial step is the nucleophilic aromatic substitution of a fluorine atom on the 3,4,5-trifluoronitrobenzene ring with a methoxy (B1213986) group. This reaction is typically carried out using a methoxide (B1231860) source, such as sodium methoxide, in a suitable solvent. The electron-withdrawing nitro group facilitates this substitution, leading to the formation of 2,6-difluoro-4-nitroanisole (B1349410).
The nitro group of 2,6-difluoro-4-nitroanisole is then reduced to an amino group to form 3,5-difluoro-4-anisidine. achemblock.com This reduction can be achieved using various reducing agents. wikipedia.org Common methods include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or using metals such as iron, tin, or zinc in an acidic medium. wikipedia.orgmasterorganicchemistry.com
Common Reducing Agents for Nitro to Amine Conversion
| Reducing Agent | Conditions |
|---|---|
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Hydrogen gas |
| Iron (Fe) | Acidic media (e.g., HCl) |
| Tin (Sn) | Acidic media (e.g., HCl) |
| Zinc (Zn) | Acidic media (e.g., HCl) |
| Sodium Hydrosulfite | |
| Sodium Sulfide |
Following the reduction, the resulting 3,5-difluoro-4-anisidine undergoes bromination. This is followed by a deamination reaction, which involves the removal of the amino group, and subsequent reactions to introduce the carboxylic acid functionality, ultimately yielding this compound. The specifics of these final steps can vary depending on the chosen synthetic strategy.
Synthesis from 3,4,5-trifluoronitrobenzene via Methoxylation and Reduction
Cyanation and Hydrolysis for Carboxylic Acid Formation
A common strategy for introducing a carboxylic acid group onto an aromatic ring involves a two-step process: cyanation followed by hydrolysis. This method is particularly useful when direct carboxylation is challenging.
The synthesis can start from a suitably substituted aniline (B41778) derivative, such as 3,5-difluoroaniline (B1215098). researchgate.net The process involves the following key transformations:
Bromination: Introduction of a bromine atom to the aniline ring.
Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group.
Cyanation: Replacement of a suitable leaving group (often a halogen) with a nitrile group (-CN).
Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
While specific conditions for the direct synthesis of this compound via this exact multi-step pathway from 3,5-difluoroaniline were not detailed in the provided search results, the general methodology is a well-established synthetic strategy in organic chemistry. researchgate.net For instance, the synthesis of the related compound 2,6-difluoro-4-hydroxybenzonitrile (B48942) has been reported, which could then be methylated and hydrolyzed to yield the target acid. researchgate.net
Hydrolysis of Nitriles
The hydrolysis of a nitrile (a compound containing a -C≡N group) is a direct and widely used method for the preparation of carboxylic acids. In the context of this compound synthesis, the corresponding nitrile, 2,6-difluoro-4-methoxybenzonitrile, serves as the immediate precursor.
The reaction is typically carried out under acidic or basic conditions, with heating often employed to drive the reaction to completion. The nitrile group is hydrolyzed in two stages: first to an amide, and then to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt).
Enzymatic hydrolysis, using nitrilase enzymes, presents a milder and more selective alternative to chemical hydrolysis. nih.gov This biocatalytic approach can be particularly advantageous when other functional groups in the molecule are sensitive to harsh acidic or basic conditions. nih.gov A study on a related compound demonstrated the successful use of a nitrilase for the conversion of a cyano group to a carboxylic acid in a multi-step radiosynthesis. nih.gov
| Precursor | Product | Key Transformation |
| 2,6-Difluoro-4-methoxybenzonitrile | This compound | Hydrolysis of nitrile |
Table 1: Hydrolysis of Nitrile for Carboxylic Acid Synthesis
Oxidation of Aldehydes (e.g., 2,3-difluoro-6-methoxybenzaldehyde)
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For the synthesis of this compound, the corresponding aldehyde, 2,6-difluoro-4-methoxybenzaldehyde, would be the starting material.
However, the provided information details the synthesis and properties of a positional isomer, 2,3-difluoro-6-methoxybenzaldehyde. chemicalbook.comsigmaaldrich.com This aldehyde can be prepared from 3,4-difluoroanisole (B48514) through lithiation followed by reaction with N,N-dimethylformamide. chemicalbook.com The oxidation of a related compound, 2,6-difluoro-4-methylbenzaldehyde, to 2,6-difluoro-4-methylbenzoic acid has been achieved using silver(I) oxide and sodium hydroxide, yielding the product in 53% yield. chemicalbook.com This suggests that a similar oxidation strategy could be applicable for the synthesis of this compound from its corresponding aldehyde.
| Starting Material | Oxidizing Agent | Product | Yield |
| 2,6-difluoro-4-methylbenzaldehyde | Silver(I) oxide, Sodium hydroxide | 2,6-difluoro-4-methylbenzoic acid | 53% chemicalbook.com |
Table 2: Oxidation of an Aldehyde to a Carboxylic Acid
Advanced and Emerging Synthetic Techniques
To improve efficiency, reduce waste, and shorten reaction times, modern synthetic chemistry has explored various advanced techniques.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ijprdjournal.comrasayanjournal.co.in The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. ijprdjournal.comresearchgate.net
This technique has been successfully applied to various reactions, including the synthesis of benzoic acid derivatives. ijprdjournal.comrasayanjournal.co.in For example, the Ullmann condensation for the synthesis of 2-phenoxybenzoic acids has been shown to be significantly faster under microwave irradiation in solvent-free conditions. researchgate.net While a specific protocol for the microwave-assisted synthesis of this compound was not found, the general principles suggest it could be a viable and efficient method, particularly for steps like nitrile hydrolysis or the Ullmann-type reactions that might be used in its synthesis. ijprdjournal.comresearchgate.net
Solvent-Free Synthesis
Solvent-free synthesis, often combined with microwave irradiation, is an environmentally friendly approach that minimizes the use of volatile organic compounds. rasayanjournal.co.inresearchgate.net Reactions are carried out with neat reactants, sometimes on a solid support. rasayanjournal.co.in This method can lead to higher efficiency, easier product isolation, and reduced environmental impact. The Ullmann condensation for synthesizing 2-phenoxybenzoic acids has been effectively performed under solvent-free microwave conditions. researchgate.net This approach could potentially be adapted for the synthesis of this compound, contributing to a greener chemical process.
Ortho-Lithiation and Carboxylation
Directed ortho-lithiation (DoM) is a highly regioselective method for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org It relies on a directing metalation group (DMG) on the aromatic ring that coordinates with an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.
For the synthesis of this compound, the starting material would be 1,3-difluoro-5-methoxybenzene. The methoxy group (-OCH3) and the fluorine atoms can act as directing groups. organic-chemistry.orgwikipedia.org The methoxy group is a moderate directing group, while fluorine is also known to direct ortho-lithiation. organic-chemistry.org The reaction would proceed by treating 1,3-difluoro-5-methoxybenzene with a strong lithium base, followed by quenching the resulting lithiated intermediate with carbon dioxide (in the form of dry ice or CO2 gas).
| Directing Group (DMG) | Position of Lithiation |
| -CONR2, -OCONR2, -SO2NR2 | ortho organic-chemistry.org |
| -OMe, -F | ortho organic-chemistry.org |
Table 3: Examples of Directing Metalation Groups (DMGs) in Ortho-Lithiation
This method offers a direct route to the desired product with high regioselectivity, avoiding the need for multiple steps that might be required in other synthetic strategies.
Difluoromethylation Approaches
Difluoromethylation introduces the difluoromethyl (CF2H) group, a moiety of significant interest in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. princeton.edunih.gov Methodologies for incorporating this group into aromatic systems can be broadly categorized, with metal-based and radical approaches being prominent.
Metal-catalyzed cross-coupling reactions are a cornerstone for forming carbon-carbon bonds, including the introduction of a difluoromethyl group onto an aromatic ring. These methods typically involve the reaction of an aryl halide or its equivalent with a difluoromethylating agent, facilitated by a transition metal catalyst, most commonly palladium or nickel. princeton.eduacs.orgthieme-connect.com
A general approach involves the palladium-catalyzed Negishi cross-coupling of aryl halides with a (difluoromethyl)zinc reagent, which can provide a range of difluoromethylated aromatic compounds in good yields. thieme-connect.com Another strategy employs a stable, isolable difluoromethyl zinc reagent that can be used with a nickel catalyst to perform the difluoromethylation of aryl iodides, bromides, and triflates under mild, room-temperature conditions. acs.orgthieme-connect.com Copper-catalyzed reactions have also been developed, where aryl iodides react with α-silyldifluoroacetates to form aryldifluoroacetates, which can then be converted to the desired difluoromethyl arenes. acs.org
The general mechanism for these cross-coupling reactions involves three key steps:
Oxidative Addition : The metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the aryl-halide bond of the substrate, forming an organometallic intermediate. princeton.edu
Transmetalation : The difluoromethyl group is transferred from the difluoromethylating agent (e.g., a zinc or silicon reagent) to the metal center of the organometallic intermediate. thieme-connect.comescholarship.org
Reductive Elimination : The difluoromethyl group and the aryl group on the metal center are coupled, forming the final product and regenerating the active metal catalyst. princeton.eduescholarship.org
A metallaphotoredox platform has also been developed, which uses a dual nickel and photoredox catalyst system. In this method, bromodifluoromethane (B75531) serves as the source of the difluoromethyl radical, which is then trapped by a Ni(II)–aryl intermediate to form the cross-coupling product. princeton.edu
Table 1: Examples of Metal-Based Difluoromethylation Reagents
| Catalyst System | Difluoromethyl Source | Substrate | Reference |
|---|---|---|---|
| Nickel Catalyst | (Difluoromethyl)zinc reagent | Aryl iodides, bromides, triflates | acs.orgthieme-connect.com |
| Palladium Catalyst | (Difluoromethyl)zinc reagent | Aryl halides | thieme-connect.com |
| Palladium Catalyst | Aryldifluoromethyl trimethylsilanes | Aryl halides | escholarship.org |
| Copper Catalyst | α-Silyldifluoroacetates | Aryl iodides | acs.org |
Minisci-type reactions involve the addition of a carbon-centered radical to an electron-deficient (hetero)arene. scispace.com However, the principle can be adapted for electron-rich arenes by using an electrophilic radical. The chlorodifluoromethyl radical (•CF2Cl), for instance, is characterized as electrophilic and can be used to prepare electron-rich difluoromethylated arenes. nih.govnih.gov The process typically involves a subsequent hydrogenolysis step to convert the CF2Cl group to the desired CF2H group. nih.gov
A more direct approach for electron-rich systems is visible-light photoredox-catalyzed C-H difluoromethylation. acs.orgnortheastern.edu This method allows for the direct functionalization of arenes under mild conditions. The mechanism is believed to proceed through an electrophilic radical pathway, where a photocatalyst generates the difluoromethyl radical from a suitable precursor, which then attacks the electron-rich aromatic ring. acs.orgnortheastern.edu
The general mechanism for Minisci-type reactions involves:
Radical Generation : A difluoromethyl radical (or a surrogate like •CF2Cl) is generated from a precursor, often through oxidation or photoredox catalysis. scispace.comnih.gov
Radical Addition : The radical adds to the aromatic ring. For electron-rich arenes like those containing a methoxy group, this addition is facilitated by the use of an electrophilic radical. nih.govacs.org
Rearomatization : The resulting radical intermediate is oxidized and loses a proton to restore the aromaticity of the ring, yielding the functionalized product. scispace.com
Table 2: Radical Difluoromethylation Precursors
| Reagent | Radical Generated | Reaction Type | Reference |
|---|---|---|---|
| Chlorodifluoroacetic anhydride | •CF2Cl | Photochemical radical chlorodifluoromethylation | nih.gov |
| Sodium difluoromethanesulfinate (NaSO2CF2H) | •CF2H | Photocatalytic radical difluoromethylation | nih.gov |
Chemical Reactivity and Transformation Studies
The chemical behavior of this compound is dictated by its three principal functional components: the fluorine-substituted aromatic ring, the carboxylic acid group, and the methoxy group.
The fluorine atoms on the benzene (B151609) ring of this compound are subject to nucleophilic aromatic substitution (SNAr). researchgate.netmasterorganicchemistry.com In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org
The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org In this compound, the carboxylic acid group (-COOH) is an electron-withdrawing group. Its position (C1) is ortho to both fluorine atoms (at C2 and C6). This arrangement activates the fluorine atoms, making them susceptible to displacement by nucleophiles. libretexts.org Conversely, the methoxy group (-OCH3) at the para-position is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack, but the strong activating effect of the ortho-carboxylic acid and the inherent reactivity of fluorine as a leaving group in SNAr reactions still permit substitution. youtube.com
The general mechanism involves two steps:
Nucleophilic Addition : A nucleophile attacks the carbon atom bearing a fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org
Elimination : The fluoride (B91410) ion is expelled as the leaving group, and the aromaticity of the ring is restored. libretexts.org
Table 3: Factors Influencing Nucleophilic Aromatic Substitution
| Feature | Role in SNAr | Effect on this compound | Reference |
|---|---|---|---|
| Fluorine Atoms | Leaving Group | Excellent leaving group in SNAr due to high electronegativity. | youtube.com |
| Carboxylic Acid Group (-COOH) | Electron-Withdrawing Group | Activates the ortho-fluorine atoms for nucleophilic attack. | libretexts.orglibretexts.org |
| Methoxy Group (-OCH3) | Electron-Donating Group | Deactivates the ring, but is overridden by the ortho -COOH group. | libretexts.org |
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2,6-difluoro-4-methoxyphenyl)methanol. This transformation is a fundamental reaction in organic synthesis.
Strong reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH4) is a powerful and common reagent used to reduce carboxylic acids directly to primary alcohols. libretexts.orgchemguide.co.uk The reaction is usually conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and is followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uk During this reduction, an aldehyde is formed as an intermediate, but it is immediately reduced further to the alcohol and cannot be isolated. libretexts.orgchemguide.co.uk
While sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids on its own, its reactivity can be enhanced by additives. savemyexams.comsci-hub.se For instance, NaBH4 in the presence of iodine or bromine has been shown to effectively reduce benzoic acids to their corresponding alcohols. sci-hub.se Another method involves the in situ activation of the carboxylic acid, for example via a mixed anhydride, followed by reduction with NaBH4. nih.gov
Table 4: Reagents for Carboxylic Acid Reduction
| Reagent | Conditions | Product from this compound | Reference |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH4) | 1) Dry ether/THF; 2) Acidic workup | (2,6-Difluoro-4-methoxyphenyl)methanol | libretexts.orgchemguide.co.uk |
| Sodium borohydride (NaBH4) / Bromine (Br2) | THF, reflux | (2,6-Difluoro-4-methoxyphenyl)methanol | sci-hub.se |
The transformation of the methoxy group (-OCH3) on the aromatic ring into a carboxylic acid (-COOH) is a more complex, multi-step process. It first requires the cleavage of the aryl methyl ether bond (O-demethylation) to yield a hydroxyl group (-OH), followed by oxidation of the resulting phenol (B47542).
O-demethylation of aryl methyl ethers can be achieved using strong Lewis acids, with boron tribromide (BBr3) being a particularly effective and widely used reagent for this purpose. researchgate.net The reaction typically proceeds in an inert solvent like dichloromethane. The mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond.
Once the hydroxyl group is unmasked, forming 2,6-difluoro-4-hydroxybenzoic acid, subsequent oxidation to a dicarboxylic acid (2,6-difluoroterephthalic acid) would require harsh conditions that could also affect other parts of the molecule. The direct oxidation of a phenol to a carboxylic acid is not a standard transformation and often leads to ring-opening or polymerization. More controlled, multi-step synthetic sequences would likely be necessary to achieve such a conversion. Enzymatic systems involving cytochrome P-450 have also been studied for the O-demethylation of anisole (B1667542) derivatives, which typically proceeds via a hydrogen abstraction mechanism. oup.comnih.gov
Table 5: Key Steps in Methoxy Group Transformation
| Transformation Step | Reagent/Method | Intermediate/Product | Reference |
|---|---|---|---|
| O-Demethylation | Boron tribromide (BBr3) | 2,6-Difluoro-4-hydroxybenzoic acid | researchgate.net |
| O-Demethylation | Cytochrome P-450 (enzymatic) | Phenolic derivative | oup.comnih.gov |
Mechanism of Carboxylic Acid Deoxyfluorination
The conversion of carboxylic acids to acyl fluorides via deoxyfluorination is a pivotal transformation in organic synthesis, providing access to valuable synthetic intermediates. This process involves the replacement of a hydroxyl group with a fluorine atom and is facilitated by a variety of fluorinating agents, each with its own distinct mechanistic pathway. The general principle involves the activation of the carboxylic acid's hydroxyl group to form a better leaving group, followed by nucleophilic attack by a fluoride ion.
A range of reagents have been developed for this purpose, including those based on sulfur, such as DAST (diethylaminosulfur trifluoride), and more recent, stable alternatives like PyFluor. nih.govucla.edu Other innovative reagents include the all-carbon-based CpFluor and systems utilizing highly electron-deficient fluoroarenes in combination with a fluoride source like potassium fluoride (KF). organic-chemistry.orgorganic-chemistry.org The choice of reagent influences the reaction conditions and the precise sequence of steps in the activation and substitution process.
Activation of the Carboxylic Acid:
The initial step in the deoxyfluorination of a carboxylic acid is the activation of the hydroxyl group. This is typically achieved by its reaction with the fluorinating agent. For instance, with sulfonyl fluoride-based reagents like PyFluor, the reaction is often base-assisted, leading to the formation of an intermediate pyridinesulfonate. acsgcipr.orgacs.org This intermediate is significantly more reactive towards nucleophilic substitution than the original carboxylic acid.
In other systems, such as those employing pentafluoropyridine (B1199360) (PFP), the reagent itself plays a dual role. nih.govacs.org It activates the carboxylic acid towards nucleophilic attack while also serving as the source of the fluoride anion through a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.govacs.org Similarly, reagents based on trifluoromethoxide, which can be generated in situ, release electrophilic species like fluorophosgene that react with the carboxylate. nih.gov
Formation of the Acyl Fluoride:
Following activation, the intermediate species undergoes nucleophilic attack by a fluoride ion to yield the final acyl fluoride product. The source of the nucleophilic fluoride can be the fluorinating reagent itself or an additive in the reaction mixture.
With PyFluor, the sulfonyl transfer from the reagent to the carboxylic acid generates a reactive hydrogen fluoride species, which then mediates the fluorination of the sulfonate ester intermediate. ucla.edu In the case of CpFluor, the reaction proceeds through the formation of a cyclopropenium salt intermediate. organic-chemistry.orgcas.cn This intermediate is then subject to nucleophilic substitution by a fluoride anion, which can be generated from the accumulation of hydrogen fluoride during the reaction. cas.cn
A generalized mechanistic scheme for deoxyfluorination using an activating agent (A-F) can be depicted as follows:
Activation: R-COOH + A-F → [R-CO-O-A] + H-F
Nucleophilic Substitution: [R-CO-O-A] + F⁻ → R-CO-F + [O-A]⁻
The specific nature of the activating agent 'A' and the reaction conditions dictate the efficiency and substrate scope of the deoxyfluorination process.
Detailed Research Findings:
Recent research has focused on developing milder, more selective, and cost-effective deoxyfluorination methods. Key findings include:
CpFluor: This bench-stable, all-carbon reagent efficiently converts a wide range of carboxylic acids, including (hetero)aryl, alkyl, alkenyl, and alkynyl types, to their corresponding acyl fluorides under neutral conditions. organic-chemistry.orgacs.org The proposed mechanism involves an equilibrium between CpFluor and a cyclopropenium salt in the presence of the carboxylic acid, which then leads to the acyl fluoride. cas.cn
Pentafluoropyridine (PFP): PFP has been demonstrated as a cheap and commercially available reagent for the deoxyfluorination of carboxylic acids under mild conditions. nih.govacs.org The reaction is believed to proceed via an SNAr mechanism where PFP acts as both the activator and the fluoride source. nih.govacs.org
Trifluoromethoxide-based Reagents: In situ generated pyridinium (B92312) trifluoromethoxide salts have proven to be highly effective for the synthesis of acid fluorides. nih.gov These reagents slowly release fluorophosgene and fluoride, which act as the electrophile and nucleophile, respectively. nih.gov
KF and Highly Electron-Deficient Fluoroarenes: A novel method utilizes potassium fluoride (KF) in conjunction with highly electron-deficient fluoroarenes, such as tetrafluorophthalonitrile (B154472) (TFPN), to achieve deoxyfluorination. organic-chemistry.org This approach converts the hydroxyl group into a better leaving group, facilitating the subsequent fluorination. organic-chemistry.org
These diverse mechanistic pathways underscore the ongoing innovation in the field of deoxyfluorination, providing chemists with a versatile toolkit for the synthesis of acyl fluorides from readily available carboxylic acids.
Derivatization and Analog Development
Synthesis of Key Derivatives
The carboxylic acid functional group of 2,6-difluoro-4-methoxybenzoic acid is a versatile handle for a wide range of chemical transformations, leading to the synthesis of key intermediates like acid chlorides, nitriles, amides, and esters. These derivatives are often more reactive and serve as essential building blocks for constructing more complex molecules.
2,6-Difluoro-4-methoxybenzoyl Chloride
2,6-Difluoro-4-methoxybenzoyl chloride is a highly reactive derivative synthesized directly from this compound. The conversion is typically achieved by treating the parent acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction substitutes the hydroxyl group of the carboxylic acid with a chlorine atom, forming the corresponding acyl chloride.
This acid chloride is a critical intermediate, primarily utilized in the synthesis of amides and esters. Its enhanced reactivity makes it suitable for reactions with a wide range of nucleophiles, such as amines and alcohols, to form amide and ester linkages, respectively. This pathway is often preferred over direct condensation with the carboxylic acid, which would require harsher conditions or coupling agents. Its application is notable in the agrochemical industry for creating analogs of herbicides.
Table 1: Properties and Synthesis of 2,6-Difluoro-4-methoxybenzoyl Chloride
| Property | Value |
|---|---|
| CAS Number | 125369-56-4 synquestlabs.comchemsrc.com |
| Molecular Formula | C₈H₅ClF₂O₂ synquestlabs.com |
| Synthesis Method | Reaction of this compound with thionyl chloride or oxalyl chloride. |
| Primary Application | Reactive intermediate for synthesizing amides and esters. |
2,6-Difluoro-4-methoxybenzonitrile
2,6-Difluoro-4-methoxybenzonitrile is another significant derivative where the carboxylic acid group is replaced by a nitrile (–CN) functional group. One common synthetic route involves the dehydration of the corresponding amide, 2,6-difluoro-4-methoxybenzamide (B1597783). This transformation can be accomplished using dehydrating agents like thionyl chloride in a solvent such as dimethylformamide (DMF). prepchem.com
The nitrile derivative serves as a versatile intermediate in organic synthesis. For instance, it can undergo further reactions, such as nucleophilic aromatic substitution, where one of the fluorine atoms is displaced. An example is the reaction with ammonia (B1221849) in DMSO to yield 2-amino-6-fluoro-4-methoxybenzonitrile. chemicalbook.com The nitrile group is also a key precursor in Suzuki-Miyaura couplings, which are instrumental in forming biaryl structures, a common motif in pharmaceuticals. Additionally, it can be converted to 2,6-difluoro-4-hydroxybenzonitrile (B48942) through demethylation using reagents like aluminum chloride. prepchem.com
Table 2: Properties and Synthesis of 2,6-Difluoro-4-methoxybenzonitrile
| Property | Value |
|---|---|
| CAS Number | 123843-66-3 |
| Molecular Formula | C₈H₅F₂NO |
| Key Synthesis | Dehydration of 2,6-difluoro-4-methoxybenzamide using thionyl chloride in DMF. prepchem.com |
| Key Application | Intermediate in Suzuki-Miyaura couplings and synthesis of other substituted benzonitriles. chemicalbook.com |
Amides and Esters of this compound
Amides and esters are among the most common derivatives of carboxylic acids, and this compound is no exception. These derivatives are typically synthesized by reacting an activated form of the acid, most commonly the acid chloride (2,6-difluoro-4-methoxybenzoyl chloride), with an appropriate amine or alcohol. libretexts.org
The direct condensation of the carboxylic acid with an amine or alcohol is also possible but often requires coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or the use of catalysts such as boric acid to proceed under milder conditions. nih.govnih.govorgsyn.org Phenolic esters are generally more reactive towards amines than esters of simple alcohols. libretexts.org The synthesis of these derivatives is fundamental in drug discovery and development, as the amide and ester moieties can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, fatty acid amides derived from 4-methoxybenzylamine (B45378) have been synthesized and investigated for their biological activities. nih.gov Similarly, esterification with various alcohols is a standard procedure in medicinal chemistry to create prodrugs or modify solubility. acs.org
Fluorinated Benzoic Acid Derivatives in General
Fluorinated benzoic acids, as a class, are of significant interest in medicinal chemistry and materials science. globalscientificjournal.com The inclusion of fluorine atoms into organic molecules can profoundly alter their properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. For example, 4-fluorobenzoic acid is a well-known synthetic intermediate. wikipedia.org
The synthesis of fluorinated benzoic acid derivatives often involves multi-step processes. Anthranilic acid derivatives, a subset of non-steroidal anti-inflammatory drugs (NSAIDs), can be synthesized via methods like the Ullmann reaction, coupling a bromo-fluorobenzoic acid with an aniline (B41778) derivative. nih.goviucr.org The unique properties imparted by fluorine make these compounds valuable scaffolds for developing new therapeutic agents. nih.gov
Structural Analogs and Isomers in Comparative Studies
The study of structural analogs and isomers of this compound is crucial for understanding structure-activity relationships (SAR). By comparing the properties and activities of molecules with the same chemical formula but different arrangements of atoms, researchers can deduce the importance of the specific substitution pattern of the parent compound.
Positional Isomers (e.g., 3,5-Difluoro-4-methoxybenzoic Acid, 2,4-Difluoro-3-methoxybenzoic acid)
Positional isomers, where the fluoro and methoxy (B1213986) groups are located at different positions on the benzoic acid ring, are particularly useful for comparative studies.
3,5-Difluoro-4-methoxybenzoic Acid: In this isomer, the fluorine atoms are positioned meta to the carboxylic acid group, flanking the methoxy group. This arrangement significantly alters the electronic environment of the aromatic ring and the carboxylic acid compared to the 2,6-difluoro isomer. Information on this compound is available in chemical databases, highlighting its use as a building block in synthetic chemistry. uni.lu
2,4-Difluoro-3-methoxybenzoic Acid: This isomer presents another distinct substitution pattern. It can be synthesized from 1,3-difluoro-2-methoxybenzene via lithiation followed by carboxylation with carbon dioxide. lookchem.com Its physical properties, such as melting point (193-195 °C), differ from other isomers, reflecting the impact of the substituent positions on the crystal lattice and intermolecular interactions. lookchem.com
Comparative analysis of these isomers allows researchers to probe the specific roles of the fluorine atoms at the ortho positions and the methoxy group at the para position in the parent molecule. These studies are essential for designing new molecules with optimized properties, whether for pharmaceutical applications or as functional materials.
Table 3: Comparison of Positional Isomers
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 123843-65-2 sigmaaldrich.com | C₈H₆F₂O₃ | Fluorines ortho to -COOH | 184-188 sigmaaldrich.com |
| 3,5-Difluoro-4-methoxybenzoic acid | 2736987 (CID) uni.lu | C₈H₆F₂O₃ | Fluorines meta to -COOH | Not specified |
| 2,4-Difluoro-3-methoxybenzoic acid | 178974-97-5 lookchem.com | C₈H₆F₂O₃ | Fluorines at C2/C4, Methoxy at C3 | 193-195 lookchem.com |
Other Fluorine and Methoxy Substituent Variations
Variations in the placement of fluorine atoms or the replacement of the methoxy group with other substituents on the benzoic acid ring lead to a diverse range of analogs with distinct properties. Moving the fluorine atoms from the 2 and 6 positions to the 3 and 5 positions, for instance, alters the electronic environment of the aromatic ring.
Replacing the methoxy group at the 4-position with other functional groups is a common strategy to modulate the molecule's characteristics. For example, substituting the methoxy group with a hydroxyl group introduces hydrogen-bonding capabilities and increases polarity. Conversely, replacement with a less electron-donating methyl group can decrease the acidity of the carboxylic acid. The carboxylic acid moiety itself can be transformed into other functional groups, such as a nitrile or an acyl chloride, which serve as versatile intermediates for further synthesis. For instance, 2,6-difluoro-4-methoxybenzoyl chloride is a reactive intermediate used in the synthesis of amides and esters.
These modifications are crucial in the field of medicinal chemistry and materials science, where precise control over molecular properties is essential. For example, a derivative, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was synthesized from 2,6-difluorobenzoic acid as part of research into potential PET imaging agents for cancer detection. nih.gov
Table 1: Analogs of this compound with Varied Substituents
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from this compound |
|---|---|---|---|
| 3,5-Difluoro-4-methoxybenzoic Acid | 319-60-8 | C₈H₆F₂O₃ | Fluorine atoms at positions 3 and 5. |
| 2,6-Difluoro-4-hydroxybenzoic Acid | 918524-93-3 | C₇H₄F₂O₃ | Hydroxyl group at position 4 instead of methoxy. |
| 2,6-Difluoro-4-methylbenzoic Acid | 1201597-23-0 | C₈H₆F₂O₂ | Methyl group at position 4 instead of methoxy. |
| 2,6-Difluoro-4-methoxyphenylacetic Acid | 886498-98-2 | C₉H₈F₂O₃ | Acetic acid side chain replaces the benzoic acid group. |
Difluoromethoxy Analogs (e.g., 4-(Difluoromethoxy)benzoic Acid)
The replacement of the methoxy (–OCH₃) group with a difluoromethoxy (–OCF₂H) group represents a significant modification, creating analogs with altered electronic properties. The electron-withdrawing nature of the difluoromethoxy group generally increases the acidity of the carboxylic acid compared to its methoxy counterpart.
A prominent example is 4-(difluoromethoxy)benzoic acid, a p-difluoromethoxy substituted benzoic acid. sigmaaldrich.com In drug discovery research, the introduction of a difluoromethoxy group has been shown to improve the potency of compounds. For instance, a difluoromethoxy analog demonstrated enhanced potency compared to its methoxy counterpart in the development of potential treatments for cystic fibrosis. acs.org This improvement led to the synthesis and characterization of further analogs containing the difluoromethoxy group. acs.org
The synthesis of various difluoromethoxy benzoic acid analogs, such as 2-(difluoromethoxy)benzoic acid and 2,4-bis(difluoromethoxy)benzoic acid, highlights the interest in exploring the impact of this functional group. uni.lubldpharm.com The difluoromethoxy group's ability to modulate properties like lipophilicity and metabolic stability makes it a valuable substituent in the design of new molecules.
Table 2: Physicochemical Properties of Selected Difluoromethoxy Benzoic Acid Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| 4-(Difluoromethoxy)benzoic Acid | 4837-20-1 | C₈H₆F₂O₃ | 188.13 sigmaaldrich.com | 169-171 sigmaaldrich.com |
| 2-(Difluoromethoxy)-4-methoxybenzoic acid | 1293108-58-3 | C₉H₈F₂O₄ | Not specified | Not specified |
Role as Pharmaceutical Intermediate and Building Block
In drug discovery and development, this compound serves as a key pharmaceutical intermediate. The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This compound provides a readily available scaffold containing the desirable difluoromethoxybenzene moiety for the construction of more complex active pharmaceutical ingredients (APIs).
The structure of this compound is leveraged for the synthesis of new chemical entities with potentially enhanced therapeutic effects. For instance, the related compound 2,6-difluorobenzoic acid has been utilized in the multi-step synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a potential PET agent for imaging B-Raf(V600E) in cancers. nih.govsigmaaldrich.com This highlights how the difluorinated benzoic acid core is integral to creating sophisticated molecules for advanced medical applications. The strategic placement of fluorine atoms can significantly influence the electronic and lipophilic properties of a molecule, leading to improved potency and a better pharmacokinetic profile.
Substituted benzoic acids are foundational structures in the development of anti-inflammatory drugs. arborpharmchem.com While direct research on this compound in this context is not extensively documented, related methoxybenzoic acid derivatives are known to be crucial intermediates for anti-inflammatory medicines. arborpharmchem.com For example, 2',6'-dihydroxy-4'-methoxydihydrochalcone has demonstrated anti-inflammatory activity by modulating macrophage inflammatory protein secretion. nih.gov The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves modifying core structures like benzoic acid to enhance efficacy and reduce side effects. mdpi.com Lipoxygenase (LOX) is an enzyme targeted in inflammation, and developing inhibitors for it is a key area of research for new anti-inflammatory agents. rsc.org The unique electronic properties conferred by the two fluorine atoms in this compound make it a candidate for synthesizing new molecules to be tested for such activities.
Fluoroquinolones are a critical class of broad-spectrum synthetic antibiotics characterized by a fluorinated quinolone core. mdpi.comnih.gov The introduction of a fluorine atom, typically at the C-6 position of the quinolone ring, significantly improves antimicrobial activity. mdpi.com The chemical structure of this compound makes it a potential precursor for the aromatic B ring portion of novel quinolone analogues. nih.gov The synthesis of these antibiotics is a complex process, and having building blocks with pre-installed fluorine atoms is highly advantageous. Research in this area continues to explore how different substitution patterns on the aromatic rings can overcome bacterial resistance and improve the safety profile of these important drugs. nih.govnih.gov
Acetylcholinesterase (AChE) inhibitors are a cornerstone of treatment for Alzheimer's disease. mdpi.commdpi.com Research has shown that various hydroxybenzoic acids and their derivatives can act as AChE inhibitors. nih.gov The closely related compound, 3-Fluoro-4-methoxybenzoic acid, is used as an intermediate in the preparation of APIs for treating Alzheimer's disease. ossila.com This suggests that this compound could also serve as a valuable precursor for synthesizing new potential AChE inhibitors. The design of these inhibitors often involves creating molecules that can effectively interact with the active site of the acetylcholinesterase enzyme, and the fluorine and methoxy groups on the benzoic acid ring can be tailored to optimize these interactions. mdpi.comnih.gov
Biological Activities and Mechanisms of Action (Research Focus)
The primary research focus for compounds like this compound is not on its direct biological activity, but rather on the activities of the larger molecules synthesized from it. The investigation of these derivatives often centers on their interaction with specific biological targets, such as enzymes.
Derivatives synthesized from fluorinated benzoic acids are frequently evaluated for their ability to inhibit specific enzymes, which is a common mechanism of action for many drugs.
Kinase Inhibition : In cancer and virology research, kinase enzymes are important targets. For example, derivatives of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids have been identified as potent inhibitors of the enzyme CSNK2A (casein kinase 2, alpha subunit), which is implicated in viral replication. nih.gov
Topoisomerase Inhibition : Fluoroquinolone antibiotics, which can be synthesized from precursors like this compound, function by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Acetylcholinesterase (AChE) Inhibition : As mentioned, compounds derived from this benzoic acid can be designed to inhibit AChE. ossila.com This inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in conditions like Alzheimer's disease. mdpi.com
The table below summarizes examples of enzymes inhibited by compounds derived from related benzoic acid structures.
| Enzyme Target | Therapeutic Area | Example Derivative Class | Reference |
| CSNK2A | Antiviral, Oncology | Substituted Pyrazinyl Benzoic Acids | nih.gov |
| DNA Gyrase / Topoisomerase IV | Antibacterial | Fluoroquinolones | nih.gov |
| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Various, including potential APIs for Alzheimer's | nih.govossila.com |
| Cyclooxygenase (COX) | Anti-inflammatory | NSAIDs | mdpi.com |
Modulation of Specific Enzymes or Receptors
The 2,6-difluorobenzamide moiety, a direct derivative of this compound, is a key structural feature in a class of molecules that inhibit the bacterial cell division protein FtsZ. researchgate.net FtsZ is an essential and highly conserved protein in bacteria, making it a promising target for novel antimicrobial agents. researchgate.net Compounds incorporating the 2,6-difluorobenzamide scaffold have been shown to interact with this prokaryotic protein, selectively inhibiting bacterial cell division. researchgate.net
Molecular docking studies have provided insights into how these molecules bind to FtsZ. The 2,6-difluorobenzamide motif is crucial for establishing strong hydrophobic interactions within an allosteric pocket of the enzyme. mdpi.com Specifically, the fluorine atoms can interact with key amino acid residues, while the amide portion forms critical hydrogen bonds, anchoring the molecule in the binding site. mdpi.com This binding disrupts the normal polymerization dynamics of FtsZ, a process essential for bacterial cell division, ultimately leading to bacterial death. researchgate.net
Antimicrobial Activity Research
Research into derivatives of this compound has identified promising antimicrobial activity, particularly through the inhibition of the FtsZ protein. A number of studies have focused on synthesizing and evaluating compounds where a 2,6-difluorobenzamide structure is linked to various heterocyclic systems. researchgate.net These efforts have yielded derivatives with significant antibacterial activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, and Mycobacterium tuberculosis. researchgate.net
One study highlighted that molecules with a substituted 2,6-difluorobenzamide scaffold could inhibit the polymerization of FtsZ in Gram-negative bacteria like E. coli and K. pneumoniae. researchgate.net Another investigation into benzodioxane-benzamides as FtsZ inhibitors explored how modifications to the linker between the core moieties affected antimicrobial activity. researchgate.net
The table below summarizes the antimicrobial activity of representative compounds containing the 2,6-difluorobenzamide moiety.
| Compound Type | Target Organism(s) | Mechanism of Action | Reference |
| Substituted 2,6-difluorobenzamides | Acinetobacter baumannii | Inhibition of cell division via FtsZ targeting | researchgate.net |
| Heterocyclic-linked 2,6-difluorobenzamides | MRSA, VRE, M. tuberculosis | FtsZ Inhibition | researchgate.net |
| 2,6-difluoro-3-methoxybenzamide (DFMBA) | S. aureus | FtsZ allosteric inhibition | mdpi.com |
Antioxidant Properties Investigation
Scientific literature pertaining to the direct antioxidant properties of this compound is not available in the reviewed sources. Research on structurally related but distinct compounds, such as 2-hydroxy-4-methoxy benzoic acid, has shown antioxidant effects in specific biological models, but these findings cannot be directly extrapolated to the fluorinated title compound. nih.gov
Anticancer Activity Research
The 2,6-difluorophenyl motif, a core component of this compound, is a recognized structural element in the development of anticancer agents, particularly those targeting Focal Adhesion Kinase (FAK).
Focal Adhesion Kinase (FAK) Inhibition Studies
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a critical role in cell survival, proliferation, and migration. nih.gov Consequently, FAK has emerged as a significant target for the development of new cancer therapies. nih.gov The 2,6-difluorophenyl group is incorporated into various FAK inhibitors to enhance binding affinity and potency. While this compound itself is not a direct FAK inhibitor, its structural features are relevant to the design of these targeted agents. For instance, the synthesis of vemurafenib-based PROTACs, which are designed to degrade cancer-promoting proteins, has utilized 2,6-difluoro-3-nitrobenzoic acid as a starting material, highlighting the utility of this substitution pattern in complex anticancer molecules. tandfonline.com
Anti-proliferation Activities in Tumor Cells
Derivatives containing the 2,6-difluorophenyl moiety have demonstrated anti-proliferative effects in various cancer cell lines. FAK inhibitors that incorporate this structure can suppress tumor cell growth and survival. nih.gov For example, a class of FAK inhibitors based on a 2,4-diaminopyrimidine backbone, which often includes a fluorinated phenyl ring, has shown potent activity against a diverse range of cancer cell lines. nih.gov Research on other benzoic acid derivatives has shown they can retard cancer cell growth through mechanisms like the inhibition of histone deacetylases (HDAC), though this has not been specifically demonstrated for this compound. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies have been crucial in optimizing molecules that contain the 2,6-difluorobenzamide or 2,6-difluorophenyl scaffold for various therapeutic targets. These studies help elucidate how specific chemical features influence biological activity.
For FtsZ inhibitors, the 2,6-difluorobenzamide motif is considered a critical component. The fluorine atoms are not merely passive additions; they act as conformational control elements. mdpi.com The ortho-difluoro substitution forces the amide group out of the plane of the aromatic ring, creating a specific three-dimensional shape that is favorable for binding to the allosteric site of the FtsZ protein. mdpi.com SAR studies have shown that replacing the 2,6-difluorobenzamide group with other motifs is highly detrimental to the antimicrobial activity. mdpi.com
In the context of kinase inhibitors, such as those targeting Abl or FAK, the substitution pattern on the phenyl ring is critical for potency and selectivity. researchgate.netnih.gov Studies on pyrido[2,3-d]pyrimidin-7-one based Abl kinase inhibitors revealed that substitutions on the phenylamino moiety significantly impact the compound's potency and selectivity profile. nih.gov For FAK inhibitors, SAR exploration of compounds with a 2,4-diaminopyrimidine backbone has helped in optimizing interactions within the kinase's ATP-binding pocket. researchgate.net The inclusion of fluorine atoms can enhance binding through hydrophobic and other non-covalent interactions, leading to more potent and selective inhibitors. mdpi.com
The table below details key SAR findings for compounds containing the 2,6-difluorophenyl motif.
| Compound Class | Target | Key SAR Finding | Reference |
| Benzamide Derivatives | FtsZ | The 2,6-difluoro substitution creates a non-planar conformation essential for binding to the allosteric pocket. | mdpi.com |
| Pyrido[2,3-d]pyrimidin-7-ones | Abl Kinase | Substitutions on the solvent-exposed phenylamino ring can improve solubility and kinase selectivity without decreasing binding affinity. | nih.gov |
| 2,4-diaminopyrimidine Derivatives | FAK | The nature and position of substituents on the phenyl ring are critical for potent FAK inhibition. | researchgate.net |
Impact of Methoxy Group Modifications
The methoxy group (-OCH3) is a common substituent in medicinal chemistry, valued for its ability to influence a molecule's metabolic stability, and binding affinity. The position of the methoxy group on the aromatic ring can significantly impact the biological activity of a compound. While direct structure-activity relationship (SAR) studies on modifications of the 4-methoxy group of this compound are not extensively documented in publicly available research, the general principles of medicinal chemistry suggest that alterations to this group would likely have a profound effect.
Modification of the methoxy group, for instance, by changing its position to the 3- or 5-position, or by converting it to other alkoxy groups of varying chain lengths, could modulate the compound's electronic properties and steric profile. This, in turn, would affect its binding interactions with target proteins. For example, in other classes of compounds, the position of a methoxy group has been shown to be critical for activity, with different positional isomers exhibiting vastly different biological effects. It is therefore a key site for synthetic modification in the optimization of lead compounds.
Analogs of Brartemicin and their Anti-invasion Activity
Brartemicin, a natural product, has garnered attention for its ability to inhibit cancer cell invasion. Research into synthetic analogs of brartemicin has revealed the importance of specific structural motifs in this anti-invasive activity. Notably, a series of brartemicin analogs were synthesized where the secondary hydroxyls of α,α-D-trehalose were coupled with various benzoic acid derivatives.
Within this series, the analog incorporating a 2,6-difluoro-substituted benzoic acid moiety demonstrated retained anti-invasive activity against colon cancer 26-L5 cells. This finding underscores the compatibility of the 2,6-difluorobenzoyl group with the pharmacophore responsible for the anti-invasion properties of brartemicin. In contrast, an analog with a 4-fluoro and 3-methoxy substitution on the benzoic acid ring showed a loss of anti-invasive ability, suggesting a negative interaction or a suboptimal conformation imparted by this particular substitution pattern.
Below is a data table summarizing the anti-invasive activity of selected brartemicin analogs.
| Compound | Benzoic Acid Moiety | Anti-invasion Activity |
| Analog 1 | 2,6-Difluorobenzoic acid | Maintained |
| Analog 2 | 4-Fluoro-3-methoxybenzoic acid | Lost |
Substituent Effects on FtsZ Allosteric Inhibition
The 2,6-difluorobenzamide scaffold is a well-established pharmacophore for the allosteric inhibition of the bacterial cell division protein, FtsZ. The substituents on this core structure play a critical role in modulating the inhibitory potency. As discussed previously, the 2,6-difluoro substitution is key for inducing a favorable non-planar conformation for binding to the allosteric site of FtsZ.
Targeting Inflammatory Diseases
There is growing evidence to suggest that derivatives of this compound may have applications in the treatment of inflammatory diseases. Several patents have disclosed the use of this compound as a key starting material in the synthesis of novel molecules designed to treat such conditions. For instance, it has been used in the preparation of quinoline derivatives that act as α4β7 integrin inhibitors, which are of interest for treating inflammatory bowel disease.
Furthermore, this compound has been employed in the synthesis of benzimidazole derivatives that function as protein kinase inhibitors. These kinases are involved in signaling pathways that regulate inflammatory responses, and their inhibition is a recognized strategy for treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. The incorporation of the 2,6-difluoro-4-methoxyphenyl moiety into these larger molecules appears to be a strategic choice for achieving the desired therapeutic profile.
Prodrug Design and Gene-Directed Enzyme Prodrug Therapy (GDEPT)
The principles of prodrug design and advanced therapeutic strategies like GDEPT offer avenues to enhance the efficacy and reduce the toxicity of bioactive compounds, including those derived from this compound.
Prodrug Strategies for Enhanced Therapeutic Efficacy
A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. This approach can be used to overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, instability, or lack of site-specific delivery. For carboxylic acid-containing drugs like this compound, a common prodrug strategy is esterification.
Ester prodrugs of benzoic acid derivatives have been explored as a means to improve their delivery and activity. The rationale is that the more lipophilic ester can more readily cross cell membranes. Once inside the target cell, endogenous esterases can hydrolyze the ester, releasing the active carboxylic acid. This strategy is particularly relevant for targeting microorganisms like Mycobacterium tuberculosis, which possess a variety of esterase enzymes capable of activating such prodrugs.
The table below outlines some common prodrug strategies for carboxylic acids.
| Prodrug Type | Linkage | Activation Mechanism | Potential Benefits |
| Ester Prodrug | Ester | Enzymatic hydrolysis by esterases | Improved membrane permeability, increased lipophilicity |
| Amide Prodrug | Amide | Enzymatic hydrolysis by amidases | Modified solubility and stability |
| Phosphate Prodrug | Phosphate ester | Enzymatic cleavage by phosphatases | Increased aqueous solubility |
Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a more sophisticated, targeted approach to cancer treatment. It involves two key steps: first, a gene encoding a non-human enzyme is delivered specifically to tumor cells. Second, a non-toxic prodrug is administered systemically. This prodrug is a substrate for the foreign enzyme and is converted into a potent cytotoxic drug only within the tumor cells that express the enzyme. This localized activation minimizes systemic toxicity.
While there are no specific GDEPT systems reported for this compound, the principles of GDEPT could be applied to a suitably designed prodrug of a cytotoxic derivative. For example, a benzoic acid mustard prodrug, such as 4-[N, N-bis (2-chloroethyl) amino] benzoyl-L-glutamic acid, is activated by the enzyme carboxypeptidase G2 (CPG2). A similar strategy could be envisioned where a derivative of this compound is masked with a promoiety that can be cleaved by a targeted enzyme in a GDEPT system. The design of such a system would require careful consideration of the enzyme-prodrug pairing to ensure efficient and specific activation at the tumor site.
An in-depth examination of the chemical compound this compound reveals its significant role as a structural backbone in the development of advanced therapeutic agents. This article focuses exclusively on its applications within medicinal chemistry research, particularly in the design of enzyme-activatable prodrugs and its utility in metabolic studies.
Applications in Materials Science and Specialty Chemicals Research
Polymer and Coating Formulations
The incorporation of fluorine into polymer structures is a well-established strategy for developing materials with exceptional properties. Fluoropolymers are renowned for their low surface energy, high thermal stability, and resistance to chemical and environmental degradation. While direct research on 2,6-Difluoro-4-methoxybenzoic acid as a primary component in large-scale polymer formulations is not widely published, its structural attributes make it a significant precursor for creating specialty polymers and performance-enhancing additives for coatings. Related compounds, such as 3-Fluorobenzoic acid, are utilized in the production of polymers and resins, indicating a clear role for fluorinated benzoic acids in this field. verypharm.com
Coatings designed to protect surfaces in harsh environments must exhibit superior chemical resistance to prevent degradation from exposure to acids, solvents, and other corrosive agents. The longevity of a coating is directly tied to the chemical stability of its constituent polymers.
The molecular architecture of this compound offers several features that are desirable for synthesizing robust polymers for high-performance coatings:
Fluorine Substitution : The two fluorine atoms on the benzene (B151609) ring are a key feature. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal and chemical stability to the molecule. Polymers incorporating this moiety would be less susceptible to chemical attack.
Reactive Carboxylic Acid Group : The -COOH group provides a reactive site for polymerization. It can be converted into other functional groups like esters or amides, allowing it to be integrated into various polymer systems, such as polyesters and polyamides, thereby imparting the desirable properties of the fluorinated core to the bulk material.
By serving as a monomer or a co-monomer in polymerization reactions, this compound can be used to create fluorinated polymers with enhanced durability. These polymers, when formulated into coatings, can offer extended service life and superior protection against aggressive chemical environments.
Table 1: Structural Features of this compound and Their Relevance in Coatings
| Structural Feature | Property Conferred | Benefit in Coating Formulations |
| Difluorinated Phenyl Ring | High thermal and chemical stability | Enhanced resistance to degradation from chemicals and heat. |
| Carbon-Fluorine (C-F) Bonds | High bond strength, low polarizability | Increased longevity and durability of the coating film. |
| Aromatic System | Rigidity and UV stability | Improved resistance to weathering and photodegradation. |
| Carboxylic Acid (-COOH) Group | Reactive site for polymerization | Versatility in synthesizing various polymer types (e.g., polyesters). |
Liquid Crystals and Organic Semiconductors
The design of molecules for use in liquid crystal displays (LCDs) and organic electronic devices is a sophisticated area of materials science that relies on precise molecular engineering. The physical properties of these materials, such as dielectric anisotropy and charge mobility, are dictated by their molecular structure. Fluorinated compounds have become indispensable in this field.
While this compound is not itself a liquid crystal, it is an ideal precursor for the synthesis of molecules with mesomorphic (liquid crystalline) properties. Research has shown that related fluorinated compounds, including those derived from fluorobenzoic acids, are crucial intermediates for liquid crystal materials. verypharm.comresearchgate.net The incorporation of fluorine atoms into the molecular core of a liquid crystal has a profound effect on its dielectric anisotropy, a key parameter for display applications. researchgate.netbeilstein-journals.org
The structural characteristics of this compound that make it a promising building block for liquid crystals and potentially for organic semiconductors include:
A Rigid Core : The difluorinated phenyl ring provides a rigid, planar core structure, which is a fundamental requirement for molecules that form liquid crystal phases.
Functional Groups for Synthesis : The carboxylic acid and methoxy (B1213986) groups can be readily modified to build more complex, elongated (calamitic) molecules that are necessary for inducing liquid crystallinity.
The principles that make this compound a good precursor for liquid crystals—a rigid, polarizable core—are also relevant for organic semiconductors. The electron-withdrawing nature of the fluorine atoms can influence the electronic energy levels (HOMO/LUMO) of larger conjugated systems built from this acid, making it a potentially useful building block for creating new organic semiconductor materials.
Role in Specialty Chemical Production
Beyond materials science, this compound is a key intermediate or "building block" in the synthesis of a wide range of high-value, specialty organic chemicals. amerigoscientific.com Its trifunctional nature (difluoro, methoxy, and carboxylic acid) allows for complex and targeted chemical transformations.
The carboxylic acid group is a particularly versatile functional handle. It can be readily converted into a variety of other groups, making it a starting point for diverse chemical products. For example, fluorinated benzoic acids can undergo reactions to form esters, amides, and acyl chlorides. researchgate.netglobalscientificjournal.com These derivatives are themselves important reactive intermediates.
Table 2: Potential Derivatives of this compound and Their Applications
| Derivative | Synthesis Reaction | Potential Application Area |
| 2,6-Difluoro-4-methoxybenzoyl chloride | Reaction with thionyl chloride (SOCl₂) | Intermediate for synthesizing complex esters and amides. |
| Methyl 2,6-difluoro-4-methoxybenzoate | Esterification with methanol (B129727) | Precursor in multi-step organic synthesis. |
| 2,6-Difluoro-4-methoxybenzamide (B1597783) | Reaction of the acyl chloride with ammonia (B1221849) | Building block for pharmaceuticals or agrochemicals. |
The presence of the fluorine and methoxy groups on the aromatic ring directs the reactivity of the molecule in further synthetic steps, such as electrophilic aromatic substitution, allowing for the creation of more complex, poly-substituted aromatic compounds. This level of control is crucial in the production of specialty chemicals where precise molecular architecture is required, including in the development of new pharmaceuticals and agrochemicals. The compound and its derivatives are used to synthesize other complex molecules like 2,6-Difluoro-4-methoxybenzonitrile. google.com
Advanced Characterization and Computational Studies
Spectroscopic Analysis in Research
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2,6-Difluoro-4-methoxybenzoic acid.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for confirming the molecular structure of this compound.
In ¹H NMR spectra, the aromatic protons typically appear as a triplet, a characteristic pattern for a 1,2,3,5-tetrasubstituted benzene (B151609) ring. The methoxy (B1213986) group protons present as a sharp singlet. For instance, in a related compound, 4-methoxybenzoic acid, the methoxy protons appear at approximately 3.8 ppm in DMSO-d₆. chemicalbook.com The acidic proton of the carboxylic acid group is also observable, though its chemical shift can be broad and solvent-dependent.
¹³C NMR spectroscopy provides further structural confirmation by identifying all unique carbon atoms in the molecule. The spectrum will show distinct signals for the carboxylic carbon, the methoxy carbon, and the aromatic carbons. The carbons attached to the fluorine atoms will exhibit C-F coupling, which is a key diagnostic feature.
A representative, though not experimentally identical, ¹H NMR spectrum of 4-methoxybenzoic acid in CDCl₃ was discussed in a forum, highlighting the typical chemical shifts for the aromatic and methoxy protons. reddit.com While not specific to the difluoro-substituted compound, it provides a general reference for the expected regions of resonance.
Table 1: Predicted and Reported NMR Data for Methoxybenzoic Acid Analogs
| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |
| 4-Methoxybenzoic acid | ¹H | DMSO-d₆ | 12.7 (COOH), 7.93 (Ar-H), 7.04 (Ar-H), 3.84 (OCH₃) | s, d, d, s |
| 4-Methoxybenzoic acid | ¹³C | DMSO-d₆ | Not specified | |
| 3,4,5-Trimethoxybenzoic acid | ¹H | DMSO | 12.95 (COOH), 7.25 (Ar-H), 3.84 (OCH₃), 3.74 (OCH₃) | s, s, s, s |
| 3,4,5-Trimethoxybenzoic acid | ¹³C | DMSO | 167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35 |
This table is illustrative and based on data for related compounds. chemicalbook.comrsc.org Specific data for this compound may vary.
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula, C₈H₆F₂O₃. nih.gov The calculated monoisotopic mass is 188.02850037 Da. nih.gov Electron ionization mass spectrometry of the related 4-methoxybenzoic acid shows a distinct fragmentation pattern that can be used for structural identification. nist.gov For a derivative, 2,6-difluoro-3-(methoxycarbonyl)benzoic acid, predicted collision cross-section values for various adducts have been calculated, which aids in its identification in complex mixtures. uni.lu
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₃ | nih.govamerigoscientific.com |
| Molecular Weight | 188.13 g/mol | nih.govamerigoscientific.comsigmaaldrich.com |
| Monoisotopic Mass | 188.02850037 Da | nih.gov |
X-ray Crystallography and Solid-State Studies
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction has been instrumental in confirming the absolute configuration of derivatives and complexes involving structures related to this compound. For example, the crystal structure of a biaryl aldehyde derivative was determined to establish its atropisomeric configuration. acs.org Similarly, the structures of various heterocyclic derivatives have been elucidated, revealing details about their self-assembly and intermolecular interactions in the solid state. acs.org In a study on 2,6-difluorobenzoic acid, X-ray diffraction revealed that the molecule forms centrosymmetric dimers through intermolecular hydrogen bonds. researchgate.net This technique is crucial for understanding how these molecules pack in the solid state, which influences their physical properties. The derivatization of macromolecules with special atoms, often confirmed by X-ray crystallography, is a key strategy in solving novel protein structures. nih.gov
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. While specific studies on the polymorphism of this compound are not widely reported, research on the closely related 2,6-dimethoxybenzoic acid has shown it exists in at least three polymorphic forms. mdpi.com The control of this polymorphism was investigated using various crystallization methods and additives. mdpi.com The analysis of crystal packing in fluorinated benzoic acids has shown that they can access structural landscapes corresponding to high-energy computed crystal structures of benzoic acid itself. researchgate.net
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling provide valuable theoretical insights that complement experimental data. These methods are used to predict molecular properties, study reaction mechanisms, and understand intermolecular interactions. For instance, computational studies on related molecules like 2-methoxy-4,6-diphenylnicotinonitrile have been used to analyze its molecular structure, electronic properties, and intermolecular interactions through techniques like Hirshfeld surface analysis. nih.gov Theoretical studies on similar pyridine (B92270) derivatives have utilized methods like Density Functional Theory (DFT) to calculate vibrational frequencies and optimize molecular geometries. elixirpublishers.com Such computational approaches can predict properties like the molecular electrostatic potential and reactivity, guiding the synthesis and application of new derivatives.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic properties of molecules. For substituted benzoic acids, DFT calculations are instrumental in understanding the influence of various functional groups on the molecule's geometry and reactivity.
A detailed investigation of ortho-substituted benzoic acids, including the closely related 2,6-difluorobenzoic acid, was conducted using the B3LYP/6-311++G(d,p) level of theory. mdpi.com This study revealed that the presence of two ortho-fluoro substituents introduces significant non-planarity in the molecule. mdpi.com Unlike the planar cis conformers of benzoic acid itself, the di-ortho substituted compounds exhibit a non-planar structure. mdpi.com This deviation from planarity has a decisive impact on the properties of the carboxylic acid group. mdpi.com
The intrinsic characteristics of the fluorine atoms, particularly their high electronegativity, are major factors in determining the structure and, consequently, the chemical properties such as acidity and dipole moment. mdpi.com The electron-withdrawing nature of the fluorine atoms in the ortho positions is known to increase the acidity of the benzoic acid derivative. libretexts.org
Table 1: Comparison of Acidity in Substituted Benzoic Acids
| Compound | Substituent at Position 4 | Estimated pKa | Effect of Substituent |
| 2,6-Difluoro-4-methylbenzoic acid | -CH₃ (electron-donating) | ~3.5–4.0 | Less acidic |
| 2,6-Difluoro-4-(trifluoromethyl)benzoic acid | -CF₃ (electron-withdrawing) | ~1.5–2.0 | More acidic |
This table, based on data for analogous compounds, illustrates the significant impact of the substituent at the 4-position on the acidity of 2,6-difluorobenzoic acid derivatives.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
While specific molecular docking studies for this compound are not extensively documented in the available literature, the principles of these simulations are well-established. The process involves preparing the 3D structures of both the ligand and the target protein. dergipark.org.tr Software such as AutoDock Vina is then used to calculate the binding affinity, which is expressed as a binding energy score (in kcal/mol). dergipark.org.trnih.gov A lower binding energy indicates a more stable and favorable interaction.
The interactions are then visualized to identify key binding motifs, such as hydrogen bonds and hydrophobic interactions. dergipark.org.tr For fluorinated compounds, the electronegativity and steric effects of fluorine atoms are critical considerations, as they can influence interactions within the hydrophobic pockets of proteins.
Table 2: Example of Molecular Docking Data for Quinoxaline Derivatives
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (nM) |
| IVa | -11.18 | - |
| IVb | -11.82 | - |
| IVd | -12.03 | - |
| IVh | -11.04 | - |
| IVi | -11.02 | - |
This table presents sample data from a molecular docking study on different compounds, illustrating the type of results obtained from such simulations. nih.gov
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key rotational bonds determine the orientation of the carboxylic acid group and the methoxy group relative to the benzene ring.
Research on di-ortho-substituted benzoic acids, such as 2,6-difluorobenzoic acid, has shown the existence of distinct conformers. mdpi.com These are typically referred to as cis and trans conformers, based on the orientation of the hydroxyl proton of the carboxylic acid group relative to the carbonyl oxygen. The presence of bulky ortho substituents can create a significant energy barrier to rotation, influencing which conformations are more stable and populated at a given temperature. youtube.com
The non-planar nature of the di-ortho-fluoro-substituted benzoic acids is a key finding from these analyses. mdpi.com This structural feature is a direct consequence of the steric and electronic repulsion between the ortho-fluorine atoms and the carboxylic acid group. youtube.com
Table 3: Factors Influencing Conformer Stability
| Factor | Description |
| Steric Interactions | Crowding of atoms or groups as they come into close proximity. |
| Torsional Strain | The energy penalty associated with eclipsed conformations around a single bond. |
| Angle Strain | Increased potential energy resulting from bond angles deviating from their ideal values. |
This table outlines the primary factors that govern the stability of different molecular conformations. libretexts.org
ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity)
ADMET studies are crucial in the development of new chemical entities for pharmaceutical use. These studies predict the pharmacokinetic and toxicological properties of a compound. In the early stages of research, in silico (computer-based) methods are often employed to estimate these properties. nih.govnih.gov
For this compound, a full experimental ADMET profile is not publicly available. However, its properties can be predicted using various computational models. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov
The accuracy of in silico ADMET predictions depends heavily on the algorithm used, the quality of the model, and the dataset it was trained on. nih.gov Therefore, it is often recommended to use multiple prediction tools and compare the results. nih.gov Poor pharmacokinetic or toxicity profiles are significant causes of failure in later stages of drug development. nih.govresearchgate.net
Table 4: Computed Physicochemical Properties of this compound Relevant to ADMET Prediction
| Property | Value | Reference |
| Molecular Weight | 188.13 g/mol | nih.gov |
| XLogP3-AA (Lipophilicity) | 1.6 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Polar Surface Area | 46.5 Ų | nih.gov |
These computed properties from PubChem provide a basis for initial in silico ADMET assessment. nih.gov
Analytical Chemistry Applications
Reference Standard for Quantification
There is no available scientific literature that describes the use of 2,6-Difluoro-4-methoxybenzoic acid as a reference standard for the quantification of other substances. In analytical chemistry, a reference standard is a highly purified compound used as a measurement base. The process involves creating a series of solutions with known concentrations of the standard to generate a calibration curve. This curve is then used to determine the concentration of the same or a related compound in an unknown sample. However, no such application or corresponding data for This compound has been reported.
Chromatographic Applications
Similarly, there are no specific chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), detailed in the literature where This compound is the primary analyte of interest. Chromatographic applications would typically involve detailed reports on parameters like retention time, the type of column used, mobile phase composition, and detector settings. While methods exist for other fluorinated and methoxylated benzoic acids, these cannot be extrapolated to the title compound. The absence of such published data indicates that its analysis is likely routine internal quality control rather than a focus of analytical research and development.
Future Directions and Emerging Research Avenues
Exploration of Novel Derivatives with Enhanced Bioactivity
The core structure of 2,6-difluoro-4-methoxybenzoic acid serves as a promising starting point for the synthesis of new derivatives with tailored biological activities. Its role as a synthetic intermediate is already established, but future research is focused on creating more complex molecules with enhanced therapeutic potential.
One significant area of interest is in the development of enzyme inhibitors. The fluorine atoms on the benzene (B151609) ring can enhance binding affinity and metabolic stability, making derivatives of this acid attractive candidates for targeting specific enzymes involved in disease pathways. For instance, research has shown that this compound is implicated in the synthesis of agonists for G protein-coupled receptor 40 (GPR40), which are being explored for the treatment of type 2 diabetes by promoting insulin (B600854) secretion. Future work will likely involve modifying the core structure to optimize potency and selectivity for GPR40 and other related receptors.
Furthermore, the broader field of medicinal chemistry provides a strong rationale for exploring novel derivatives. The introduction of fluorine atoms into drug candidates is a common strategy to improve properties such as lipophilicity and bioavailability. Inspired by the discovery of other fluorinated compounds with potent biological effects, researchers are likely to explore the synthesis of new antibacterial and antiviral agents derived from this compound. For example, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have shown promise as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov Similarly, difluoro analogues of 4'-azidocytidine (B1678695) have demonstrated significant antiviral activity against the hepatitis C virus. nih.gov These examples suggest that the difluorinated methoxybenzoic acid scaffold could be a key component in the design of next-generation anti-infective drugs.
Table 1: Potential Bioactive Derivatives and Their Targets
| Derivative Class | Potential Biological Target | Therapeutic Area |
|---|---|---|
| GPR40 Agonists | G protein-coupled receptor 40 | Type 2 Diabetes |
| Novel Quinolines | Bacterial DNA Gyrase/Topoisomerase IV | Antibacterial |
Advanced Catalytic Applications
The chemical properties of this compound also make it a candidate for use in the development of advanced catalytic systems. The presence of both a carboxylic acid group and a fluorinated aromatic ring offers opportunities for creating catalysts with unique reactivity and selectivity.
One emerging area is the use of benzoic acid derivatives in the formation of Deep Eutectic Solvents (DESs). nih.gov DESs are a class of ionic liquids that are often biodegradable, have low toxicity, and are simple to prepare. nih.gov A DES based on gentisic acid (2,5-dihydroxybenzoic acid) has been shown to be an effective catalyst for green synthesis of complex organic molecules. nih.gov Following this principle, this compound could be combined with a suitable hydrogen bond donor to create a novel DES. The fluorine atoms could influence the solvent properties and catalytic activity of the resulting DES, potentially leading to new and more efficient green chemical processes.
Another promising avenue lies in the field of transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Research has demonstrated the use of amino acids as transient directing groups in palladium-catalyzed atroposelective C-H functionalization of biaryl aldehydes. acs.org The carboxylic acid group of this compound could potentially act as a directing group in similar catalytic transformations, facilitating the synthesis of axially chiral biaryl compounds, which are important scaffolds in pharmaceuticals and materials science.
Supramolecular Chemistry and Self-Assembly
The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the focus of supramolecular chemistry. The structure of this compound is well-suited for designing self-assembling systems. The carboxylic acid group can form strong hydrogen bonds, while the fluorinated aromatic ring can participate in π–π stacking and halogen bonding interactions.
Recent studies have shown that perfluoroalkylated benzoic acid derivatives can act as supramolecular gelators, forming gels in various organic solvents. nih.gov These gels have potential applications in environmental remediation, such as treating oil spills. nih.gov The self-assembly is driven by a combination of hydrophobic effects, hydrogen bonding, and π–π stacking. nih.gov By analogy, this compound and its derivatives could be designed to self-assemble into novel soft materials like gels, liquid crystals, or vesicles with tailored properties.
Furthermore, the presence of fluorine atoms opens up the possibility of utilizing halogen bonding as a key driving force for self-assembly. Halogen bonding, an interaction between a halogen atom and a Lewis base, is increasingly being used to construct complex supramolecular architectures. Research has demonstrated the formation of self-assembled supramolecular polymers driven by a combination of anion-anion and halogen-bonding interactions. rsc.org The two fluorine atoms in this compound could be exploited to direct the formation of one-dimensional chains or more complex three-dimensional networks, leading to new functional materials.
Table 2: Driving Forces for Self-Assembly of Benzoic Acid Derivatives
| Interaction Type | Description | Potential Application |
|---|---|---|
| Hydrogen Bonding | Interaction between the carboxylic acid groups. | Formation of dimers and larger aggregates. |
| π–π Stacking | Interaction between aromatic rings. | Stabilization of self-assembled structures. |
| Halogen Bonding | Interaction involving the fluorine atoms. | Directional control of supramolecular architecture. |
Integration with Nanotechnology for Drug Delivery Systems
Nanotechnology offers powerful new tools for the targeted delivery of therapeutic agents, and this compound could be integrated into these systems to enhance their efficacy. nih.gov The development of nanocarriers, such as liposomes, micelles, and nanoparticles, allows for the encapsulation of drugs, protecting them from degradation and enabling their controlled release at specific sites in the body. nih.gov
Derivatives of this compound with demonstrated bioactivity could be incorporated into these nanodelivery systems. For example, a novel anticancer drug derived from this compound could be encapsulated within a nanoparticle, which is then surface-functionalized with targeting ligands to direct it specifically to tumor cells. This approach would increase the local concentration of the drug at the disease site while minimizing systemic side effects. nih.gov
Moreover, the unique properties of the fluorinated benzoic acid itself could be leveraged in the design of the nanocarrier. The lipophilicity imparted by the fluorinated ring could influence how the drug is loaded into and released from lipid-based nanoparticles. The carboxylic acid group provides a convenient handle for covalent attachment to the surface of a nanocarrier or for conjugation to targeting molecules. Future research could focus on designing "smart" nanocarriers that release their payload in response to specific stimuli within the body, such as a change in pH or the presence of a particular enzyme. The inherent chemical functionalities of this compound make it a versatile component for the design of such advanced drug delivery systems.
Q & A
Q. What are the key physicochemical properties of 2,6-Difluoro-4-methoxybenzoic acid, and how are they determined?
The compound has a molecular formula of C₈H₆F₂O₃ , a molecular weight of 188.13 g/mol , and a CAS Registry Number of 123843-65-2 . Key properties include:
- Melting point : Not explicitly reported in the evidence, but related fluoro-methoxybenzoic acid derivatives (e.g., 2-fluoro-4-methoxybenzoic acid) are synthesized and purified via high-pressure liquid chromatography (HPLC) or silica column chromatography, suggesting stability under standard conditions .
- Solubility : Likely polar due to carboxylic acid and methoxy groups, making it soluble in organic solvents like methanol or ethyl acetate.
- Spectroscopic characterization : ¹H NMR and LC-MS are standard methods for structural validation, as seen in analogous triazine-containing benzoic acid derivatives .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves halogenation and ether cleavage strategies:
- Step 1 : Fluorination of a methoxy-substituted benzoic acid precursor using reagents like HOBr (hypobromous acid) to introduce fluorine atoms .
- Step 2 : Demethylation of the methoxy group (if required) using BBr₃ (boron tribromide), followed by purification via HPLC or silica chromatography .
- Example : 2-Fluoro-4-hydroxybenzoic acid was synthesized from 2-fluoro-4-methoxybenzoic acid via BBr₃-mediated ether cleavage (yield: ~57%) .
Advanced Research Questions
Q. How can conflicting NMR data for derivatives of this compound be resolved?
Overlapping signals in ¹H NMR spectra (e.g., aromatic protons or fluorine coupling) are common due to the compound’s symmetry and electron-withdrawing substituents. Strategies include:
- Deuterated solvent variation : Use DMSO-d₆ to resolve proton exchange effects, as demonstrated for triazine-linked benzoic acid derivatives .
- 2D NMR techniques : HSQC (heteronuclear single quantum coherence) or COSY (correlation spectroscopy) to disentangle overlapping peaks.
- Comparative analysis : Cross-reference with analogs like 3,5-Difluoro-2-hydroxybenzoic acid, where fluorine substituents cause predictable downfield shifts .
Q. What strategies optimize the yield of this compound derivatives under varying reaction conditions?
- Temperature control : Reactions at 45°C for 1–1.25 hours improve yields in triazine coupling reactions (e.g., 4j derivative synthesis achieved quantitative yield under these conditions) .
- Catalyst selection : Use of tert-butyl aminobenzoate as a transient protecting group enhances regioselectivity in amide bond formation .
- Purification : HPLC with acetic acid/methanol/water eluents resolves polar byproducts, as shown in fluoro-hydroxybenzoic acid purification .
Q. How does the electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitution?
The ortho- and para-fluorine atoms exert strong electron-withdrawing effects, activating the carboxylic acid group for reactions like:
- Esterification : Enhanced reactivity toward alcohols or alkyl halides.
- Amide coupling : Improved efficiency in peptide-like bond formation with amines, as seen in benzamide derivatives used as enzyme inhibitors .
- Contradiction note : While fluorine typically deactivates aromatic rings, the meta-methoxy group (electron-donating) balances reactivity, enabling selective functionalization .
Q. What biological applications are explored for this compound derivatives?
- Enzyme inhibition : Structural analogs like 3,5-Difluoro-2-hydroxybenzoic acid mimic salicylic acid, showing potential as cyclooxygenase (COX) inhibitors .
- Antimicrobial activity : Derivatives such as 2-Amino-4-bromo-3,5-difluorobenzoic acid exhibit activity against E. coli, suggesting utility in antibiotic development .
- Pharmaceutical intermediates : Used in synthesizing fluorinated drug candidates, leveraging metabolic stability from fluorine atoms .
Methodological Tables
Q. Table 1. Synthetic Conditions for Fluoro-Methoxybenzoic Acid Derivatives
Q. Table 2. Biological Activity of Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
